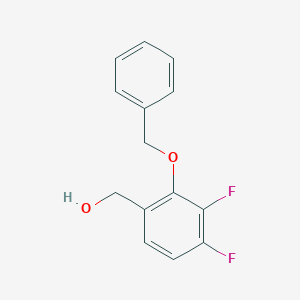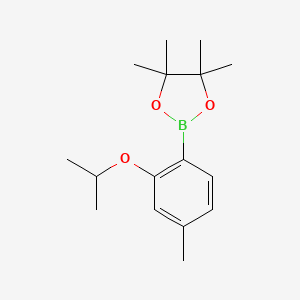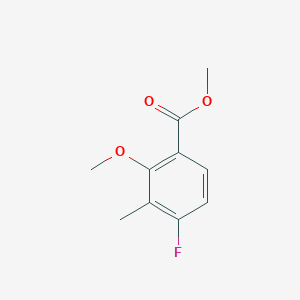
(2,3-Difluoro-4-(hexyloxy)phenyl)methanol
カタログ番号 B6291022
CAS番号:
1277641-46-9
分子量: 244.28 g/mol
InChIキー: XTSBIRGAEUXQJL-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2,3-Difluoro-4-(hexyloxy)phenyl)methanol” is a chemical compound with the molecular weight of 244.28 . It is a solid in physical form .
Molecular Structure Analysis
The InChI code for “(2,3-Difluoro-4-(hexyloxy)phenyl)methanol” is1S/C13H18F2O2/c1-2-3-4-5-8-17-11-7-6-10 (9-16)12 (14)13 (11)15/h6-7,16H,2-5,8-9H2,1H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
“(2,3-Difluoro-4-(hexyloxy)phenyl)methanol” is a solid in physical form . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.科学的研究の応用
Electrosynthesis and Anodic Oxidation
- (2,3-Difluoro-4-(hexyloxy)phenyl)methanol is used in electrosynthesis, particularly in anodic oxidation processes. It can provide α-methoxylated products in good yield. Nucleophilic substitution of the α-methoxylated product with carbon nucleophiles such as arenes and allylsilane can be carried out successfully, introducing carbon nucleophiles into the β-position to the CF3 group with moderate yields and high diastereoselectivity (Furuta & Fuchigami, 1998).
Photolysis and Product Formation
- It's involved in photolysis processes where its derivatives undergo photochemical reactions leading to unique product formation. This indicates a sensitivity to light-induced chemical changes, making it potentially useful in photochemical synthesis and analysis (Prager & Smith, 1994).
Excited State Intramolecular Proton Transfer
- It plays a role in the study of excited state intramolecular proton transfer (ESIPT) processes. The interaction of this molecule with alcohols leads to the formation of complexes, and the mechanism of alcohol monitoring has been deeply studied using various theoretical methods. It provides insights into the hydrogen bond structure of complexes and their photophysical properties, which is crucial for understanding the ESIPT process (Liu et al., 2019).
Synthesis of Fluorescent Compounds
- The compound is used in the synthesis of derivatives with fluorescence properties. It is involved in the synthesis of cyclen derivatives, indicating its role in creating compounds that can be used in fluorescence imaging or sensing applications (Sun, 2010).
特性
IUPAC Name |
(2,3-difluoro-4-hexoxyphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,16H,2-5,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSBIRGAEUXQJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C(=C(C=C1)CO)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Difluoro-4-(hexyloxy)phenyl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 2,6-dibromo-3-methoxybenzoate
2383066-83-7
(4,6-Dibromo-2-fluoro-3-methoxyphenyl)methanol
2432848-98-9
3,5-Dibromo-2-chloro-6-methoxypyridine
2432849-11-9














